molecular formula C16H10N2O2S B11086928 3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile

3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile

Cat. No.: B11086928
M. Wt: 294.3 g/mol
InChI Key: FANTXOJDWPNFPZ-DHZHZOJOSA-N
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Description

3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiazole ring, and a phenyl group with a hydroxyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with furan-2-carbaldehyde and malononitrile under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile involves its interaction with various molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological molecules, while the thiazole and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Furan-2-yl-1-(2-hydroxy-phenyl)-propenone
  • 3-Furan-2-yl-1-(4-nitro-phenyl)-propenone
  • 3-Furan-2-yl-1-pyridin-3-yl-propenone

Uniqueness

3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile is unique due to the presence of both a thiazole and a furan ring in its structure. This combination of heterocycles can impart distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C16H10N2O2S/c17-9-11(8-12-4-3-7-20-12)16-18-14(10-21-16)13-5-1-2-6-15(13)19/h1-8,10,19H/b11-8+

InChI Key

FANTXOJDWPNFPZ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N)O

Origin of Product

United States

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